molecular formula C12H15BrFNO2 B7935460 2-(3-Bromo-5-fluorophenoxy)-N-butylacetamide

2-(3-Bromo-5-fluorophenoxy)-N-butylacetamide

Cat. No.: B7935460
M. Wt: 304.15 g/mol
InChI Key: XQDIADDVSYBVHV-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluorophenoxy)-N-butylacetamide is an organic compound with the molecular formula C12H15BrFNO2 It is characterized by the presence of a bromine atom, a fluorine atom, and an acetamide group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluorophenoxy)-N-butylacetamide typically involves the reaction of 3-bromo-5-fluorophenol with butylamine in the presence of acetic anhydride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the acetamide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenoxy)-N-butylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenoxy ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The acetamide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide or potassium thiocyanate, often in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenoxy derivatives, while oxidation and reduction reactions can produce quinones or amines, respectively.

Scientific Research Applications

2-(3-Bromo-5-fluorophenoxy)-N-butylacetamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluorophenoxy)-N-butylacetamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The acetamide group can form hydrogen bonds with target proteins or enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-5-fluorophenoxy)-N-butylpropanamide
  • 2-(3-Bromo-5-fluorophenoxy)-N-butylbenzamide
  • 2-(3-Bromo-5-fluorophenoxy)-N-butylmethanamide

Uniqueness

2-(3-Bromo-5-fluorophenoxy)-N-butylacetamide is unique due to its specific combination of bromine, fluorine, and acetamide functional groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-(3-bromo-5-fluorophenoxy)-N-butylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO2/c1-2-3-4-15-12(16)8-17-11-6-9(13)5-10(14)7-11/h5-7H,2-4,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDIADDVSYBVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)COC1=CC(=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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